

## A Researcher's Guide to Incurred Sample Reanalysis in Gabapentin Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Gabapentin-13C3 |           |
| Cat. No.:            | B15144659       | Get Quote |

For researchers, scientists, and drug development professionals, ensuring the reliability and reproducibility of bioanalytical data is paramount in establishing the bioequivalence of generic drug products. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the precision and accuracy of the analytical method under real-world conditions. This guide provides a comprehensive comparison of ISR methodologies and acceptance criteria relevant to gabapentin bioequivalence (BE) studies, supported by detailed experimental protocols and visual workflows.

# The Importance of ISR in Bioanalytical Method Validation

Bioanalytical methods are rigorously validated before analyzing study samples. This validation typically uses spiked quality control (QC) samples prepared in a clean matrix. However, incurred samples—those obtained from subjects after drug administration—can present a more complex analytical challenge.[1] Factors such as the presence of metabolites, protein binding, back-conversion of metabolites, and matrix effects can differ between incurred samples and spiked QCs, potentially affecting the reliability of the analytical method.[1] ISR is therefore essential to demonstrate that the validated method is reproducible for the actual study samples. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for all bioequivalence studies to ensure the integrity of the pharmacokinetic data.[1][2]





## **Comparative Analysis of ISR Acceptance Criteria**

Regulatory guidelines provide clear acceptance criteria for ISR in bioequivalence studies. While largely harmonized, minor differences in the recommended number of samples for reanalysis exist. The fundamental acceptance criterion for small molecules like gabapentin is that for at least two-thirds (67%) of the reanalyzed samples, the percentage difference between the initial and the reanalyzed concentration should be within ±20% of their mean.

Below is a summary of the key parameters and acceptance criteria for ISR as stipulated by major regulatory agencies.



| Parameter             | FDA Guideline                                                                                                                                                             | EMA Guideline                                                                                                                                                                                    |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Studies Requiring ISR | All in vivo human BE studies<br>and all pivotal PK or PD<br>studies.                                                                                                      | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and trials in patients with impaired hepatic and/or renal function.                                    |
| Number of Samples     | A minimum of 7% of the total<br>number of study samples, with<br>a minimum of 20 samples. For<br>studies with fewer than 1000<br>samples, at least 10% of the<br>samples. | 10% of the samples for studies with up to 1000 samples. For studies with more than 1000 samples, 100 samples plus 5% of the number of samples exceeding 1000.                                    |
| Sample Selection      | Samples should be selected from around the maximum concentration (Cmax) and from the elimination phase.                                                                   | Samples should be obtained from around Cmax and in the elimination phase.                                                                                                                        |
| Acceptance Criteria   | At least 67% of the repeated samples must have a percentage difference between the original and the repeated value within ±20% of their mean.                             | The percent difference between the initial concentration and the concentration measured during the repeat analysis should not be greater than 20% of their mean for at least 67% of the repeats. |
| Calculation Formula   | (% Difference) = [(Repeat<br>Value - Initial Value) / Mean<br>Value] x 100                                                                                                | (% Difference) = [(Repeat<br>Value - Initial Value) / Mean<br>Value] x 100                                                                                                                       |

# Experimental Protocol for Incurred Sample Reanalysis

The following protocol outlines a typical procedure for conducting ISR in a gabapentin bioequivalence study.



1. Objective: To confirm the reproducibility of the bioanalytical method for gabapentin in incurred human plasma samples.

#### 2. Materials:

- Incurred plasma samples from the gabapentin bioequivalence study.
- Validated bioanalytical method for gabapentin in human plasma (typically LC-MS/MS).
- · Calibrators and quality control samples.
- All necessary reagents and solvents as per the validated method.
- 3. Sample Selection:
- Randomly select a predetermined number of incurred samples for reanalysis based on regulatory requirements (e.g., 10% of the first 1000 samples).
- Ensure that the selected samples are distributed around the Cmax and in the terminal elimination phase of the pharmacokinetic profile.
- Include samples from multiple subjects.
- 4. Reanalysis Procedure:
- The reanalysis should be conducted in a separate analytical run from the original analysis, preferably on a different day.
- The same validated bioanalytical method used for the initial analysis must be used for the reanalysis.[1]
- The reanalysis run should include a full set of calibrators and QC samples to ensure the validity of the run.
- The analysts conducting the reanalysis should ideally be blinded to the original results.
- 5. Data Evaluation:



- Calculate the percentage difference between the initial concentration and the reanalyzed concentration for each sample using the formula: % Difference = [(Reanalyzed Concentration - Original Concentration) / Mean Concentration] x 100.
- Determine the number of samples that meet the acceptance criterion (i.e., % difference within ±20%).
- Calculate the percentage of samples meeting the acceptance criterion.
- 6. Acceptance:
- The ISR is considered acceptable if at least 67% of the reanalyzed samples meet the acceptance criterion.
- 7. Investigation of ISR Failure:
- If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated to identify the root cause.
- Potential causes for failure could include issues with analyte stability, metabolite interference, sample handling, or procedural errors.
- The investigation and its conclusions must be documented. Corrective and preventive actions should be implemented, which may include method re-validation.

## **Bioanalytical Considerations for Gabapentin**

The most common bioanalytical method for the quantification of gabapentin in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This method offers high sensitivity and selectivity. When developing and validating a method for a gabapentin BE study, it is important to consider the following:

- Metabolites: Gabapentin is not significantly metabolized in humans, which simplifies the bioanalysis as interference from metabolites is not a major concern.
- Potential Interference: While gabapentin itself has few metabolites, co-administered medications or endogenous compounds could potentially interfere with the analysis. A known



issue is the potential for gabapentin to interfere with the LC-MS/MS analysis of amphetamine, highlighting the importance of chromatographic separation.[5][6][7]

• Sample Stability: The stability of gabapentin in plasma should be thoroughly evaluated under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

# Visualizing the ISR Workflow and its Role in Bioequivalence

To better illustrate the process and its significance, the following diagrams created using Graphviz (DOT language) depict the ISR workflow and its logical connection to the overall bioequivalence assessment.





Click to download full resolution via product page

Caption: Workflow of Incurred Sample Reanalysis in a Bioequivalence Study.





Click to download full resolution via product page

Caption: Logical Role of ISR in Supporting Bioequivalence Conclusions.



In conclusion, Incurred Sample Reanalysis is a non-negotiable component of modern bioequivalence studies. For a widely used drug like gabapentin, demonstrating the ruggedness and reproducibility of the analytical method through ISR is fundamental to gaining regulatory approval for a generic product. By adhering to the established guidelines and understanding the potential bioanalytical challenges, researchers can ensure the generation of high-quality, reliable data that unequivocally supports the claim of bioequivalence.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Validated LC-MS-MS method for the determination of gabapentin in human plasma: application to a bioequivalence study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Strategies For Managing High Concentrations of Gabapentin in Urine by LC-MS/MS [restek.com]
- To cite this document: BenchChem. [A Researcher's Guide to Incurred Sample Reanalysis in Gabapentin Bioequivalence Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144659#incurred-sample-reanalysis-for-gabapentin-bioequivalence-studies]

### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com